2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide features a unique acetamide backbone substituted with a phenyl group, a 1H-pyrrole ring, and a thiophen-2-ylmethyl moiety. This structure combines aromatic and heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSSMLLMGPZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated rings
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Heterocyclic Moieties
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (BG02041)
- Structure : Shares the phenyl-pyrrole-acetamide core but replaces the thiophen-2-ylmethyl group with a 1,3,4-thiadiazole ring bearing an ethylsulfanyl substituent.
- Molecular Formula : C₁₆H₁₆N₄OS₂.
- Implications : The thiadiazole group introduces additional sulfur atoms, which may enhance metabolic stability or alter solubility compared to the thiophene-containing target compound .
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Structure : Retains the thiophen-2-ylmethyl group but replaces pyrrole with a phenyl-substituted thiazole ring.
- Implications : Thiazole’s electron-withdrawing nitrogen may reduce electron density at the acetamide carbonyl, affecting hydrogen-bonding capacity or reactivity .
N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q)
- Structure : Substitutes pyrrole with morpholine and replaces the phenyl group with a thiophen-2-yl group. The acetamide nitrogen is cyclohexyl-substituted.
- Implications : Morpholine’s oxygen atom could improve water solubility, while the cyclohexyl group may enhance lipophilicity, influencing membrane permeability .
Functional Group Modifications
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features dichlorophenyl and thiazole groups instead of phenyl-pyrrole-thiophene.
- Crystallography: Crystallizes in a monoclinic system with intermolecular N–H···N hydrogen bonds (R²²(8) motif), stabilizing the lattice .
- Implications : Chlorine atoms increase molecular weight and may enhance halogen bonding in crystal packing, a feature absent in the target compound .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure : Contains dual thiophene units (one cyanated) but lacks the pyrrole and phenyl groups.
- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride.
- Crystallography: Monoclinic space group P2₁/c with Z = 4; planar acetamide linkage facilitates π-stacking .
Spectroscopic and Physical Properties
- NMR : Pyrrole protons typically resonate at δ 6.2–6.8 ppm, while thiophene protons appear at δ 6.9–7.5 ppm. The absence/presence of these signals helps distinguish substituents .
- Melting Points : Thiazole- and thiadiazole-containing analogs (e.g., BG02041) exhibit higher melting points (~490 K) due to stronger intermolecular interactions compared to pyrrole derivatives .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The compound features a pyrrole ring, a thiophene moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrrole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the thiophene group may enhance this activity through synergistic effects.
Anticancer Activity
Emerging research has focused on the anticancer properties of pyrrole derivatives. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related factors . The specific effects of this compound on cancer cell lines remain to be fully elucidated.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrole-containing compounds inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with Cellular Processes : These compounds may disrupt cellular signaling pathways essential for pathogen survival or proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
